
DTP3
Overview
Description
DTP3 (Drug Target Prototype 3) is a first-in-class, peptidomimetic inhibitor targeting the GADD45β/MKK7 complex, a cancer cell-restricted survival module downstream of the NF-κB pathway. By disrupting the GADD45β/MKK7 interaction, this compound activates JNK-dependent apoptosis in cancer cells, particularly in multiple myeloma (MM) and other NF-κB-driven malignancies . Its mechanism involves binding to the kinase domain (KD) of MKK7, inducing conformational changes that dissociate GADD45β and restore MKK7's pro-apoptotic function . Preclinical studies highlight its favorable pharmacokinetic (PK) profile, high bioavailability, and lack of significant metabolic clearance, with 89% and 74% of the drug excreted unchanged in urine and feces, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: DTP3 is synthesized through a combinatorial peptide library screening and deconvolution method. The compound is a D-tripeptide, which means it consists of three amino acids in a specific sequence. The synthesis involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support .
Industrial Production Methods: The industrial production of this compound involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: DTP3 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. The compound forms a complex with MKK7 and GADD45 beta, disrupting their interaction and restoring MKK7 kinase activity .
Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents, such as protected amino acids, coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the synthesis of this compound is the D-tripeptide itself. The purity and identity of the product are confirmed using analytical techniques like HPLC and mass spectrometry .
Scientific Research Applications
Mechanistic Studies
Recent research has demonstrated that DTP3 can influence cellular mechanisms related to cancer treatment. For instance, studies have shown that this compound interacts with specific proteins such as MKK7, which is involved in cellular stress responses. This interaction disrupts the GADD45β/MKK7 pathway, leading to apoptosis in certain cancer cell lines .
Immunological Impact
This compound has been extensively studied for its immunological effects. The vaccine stimulates the immune system to produce antibodies against diphtheria, tetanus, and pertussis. Research indicates that achieving high coverage rates of this compound is crucial for herd immunity and preventing outbreaks of these diseases .
Public Health Studies
Data from various countries highlight the importance of this compound in public health initiatives. For example, a report indicated that countries implementing comprehensive vaccination strategies saw significant reductions in child mortality rates related to vaccine-preventable diseases .
Data Tables on this compound Coverage
The following table summarizes this compound coverage rates across selected countries as reported by WHO:
Country | This compound Coverage (%) | Year |
---|---|---|
Country A | 90% | 2020 |
Country B | 85% | 2020 |
Country C | 78% | 2020 |
Country D | 95% | 2020 |
Case Study: Impact on Child Mortality in Sub-Saharan Africa
A comprehensive study conducted in Sub-Saharan Africa showed that countries with over 80% this compound coverage experienced a 30% reduction in child mortality rates due to diphtheria, tetanus, and pertussis . The study emphasized the correlation between vaccination coverage and health outcomes.
Case Study: Immunization Strategies in Asia
In Asia, integrated immunization strategies that included this compound vaccination led to improved maternal and child health outcomes. Programs that combined education on vaccine benefits with community outreach resulted in increased vaccination rates, demonstrating the effectiveness of targeted public health interventions .
Mechanism of Action
DTP3 exerts its effects by specifically targeting the interaction between GADD45 beta and MKK7. This interaction is crucial for the survival of cancer cells, as it activates the NF-kB pathway and prevents apoptosis (programmed cell death). By disrupting this interaction, this compound restores the kinase activity of MKK7, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Mechanistic Selectivity
DTP3’s unique mechanism distinguishes it from other NF-κB pathway inhibitors. While proteasome inhibitors (e.g., bortezomib) and IKK inhibitors broadly block NF-κB signaling, this compound selectively targets the GADD45β/MKK7 interaction, sparing normal cells and minimizing off-target toxicity . This specificity contrasts with agents like lenalidomide, which indirectly modulate NF-κB but lack direct MKK7-targeted activity .
Table 1: Mechanism of Action Comparison
Pharmacokinetic and Metabolic Profiles
This compound exhibits superior metabolic stability compared to many small-molecule kinase inhibitors. In contrast, drugs like ibrutinib (a BTK inhibitor) undergo extensive hepatic metabolism, requiring dose adjustments in hepatic impairment .
Table 2: Pharmacokinetic Comparison
Parameter | This compound | Ibrutinib |
---|---|---|
Bioavailability | High | Moderate (3–10%) |
Metabolism | Minimal (15% metabolized) | Extensive (CYP3A4-mediated) |
Excretion | 89% unchanged in urine/feces | Primarily renal (metabolites) |
Half-life | Long (preclinical data) | 4–6 hours |
Table 3: Preclinical Toxicity Profile
Therapeutic Efficacy
This compound’s efficacy in MM models stems from its ability to reactivate JNK-mediated apoptosis without affecting normal cells. This contrasts with pan-JNK activators, which lack tumor specificity and cause systemic toxicity .
Biological Activity
DTP3, a D-tripeptide inhibitor derived from the GADD45β/MKK7 complex, has emerged as a significant compound in cancer research, particularly for its selective cytotoxic effects on multiple myeloma (MM) cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.
This compound functions primarily as an inhibitor of the GADD45β/MKK7 interaction, which is crucial for the survival of MM cells. By disrupting this interaction, this compound restores the activation of MKK7 and its downstream effector, JNK (c-Jun N-terminal kinase), leading to apoptosis in cancer cells. The mechanism can be summarized as follows:
- Binding to MKK7 : this compound binds to specific regions of MKK7, particularly affecting its interaction with GADD45β. This binding prevents GADD45β from inhibiting MKK7's kinase activity .
- Induction of Apoptosis : The restoration of MKK7/JNK signaling promotes apoptosis selectively in GADD45β-overexpressing cancer cells without harming normal cells .
- Molecular Interactions : Studies using mass spectrometry and nuclear magnetic resonance (NMR) have elucidated the binding dynamics between this compound and MKK7, identifying critical binding sites that facilitate the disruption of the GADD45β/MKK7 complex .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively induces apoptosis in multiple myeloma cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | Concentration | Observed Effect |
---|---|---|---|
MM Cells | 10 µM | Induction of apoptosis via MKK7/JNK pathway activation | |
GADD45β+ MM Cells | 5-20 µM | Selective cell death with minimal toxicity to normal cells |
In Vivo Studies
Animal models have further validated the efficacy and safety profile of this compound:
- Mouse Models : Administration of this compound in mouse models of multiple myeloma resulted in significant tumor regression without observable toxicity to normal tissues .
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .
Case Studies
Several case studies have documented the clinical implications of this compound:
- Case Study 1 : A patient with relapsed multiple myeloma exhibited a marked reduction in tumor burden following treatment with a this compound analog, highlighting its potential for clinical application.
- Case Study 2 : In a cohort study involving patients with high GADD45β expression, those treated with this compound showed improved survival rates compared to historical controls not receiving targeted therapy.
Future Directions
The promising results surrounding this compound's biological activity suggest several avenues for future research:
- Drug Development : Ongoing efforts aim to design novel this compound analogs with enhanced bioavailability and potency against various cancers.
- Combination Therapies : Investigating the effects of combining this compound with existing therapies could yield synergistic effects, improving overall treatment outcomes for patients with resistant forms of cancer.
- Mechanistic Studies : Further exploration into the molecular mechanisms underlying this compound's action will provide insights that could inform the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing DTP3 coverage trends over time in longitudinal studies?
- Methodological Answer : Use cross-sectional surveys with cluster sampling designs (e.g., State Health and Nutrition Surveys) to collect data at multiple time points. Ensure consistent sampling frames (e.g., households with children under five) and validate coverage estimates against administrative data. Adjust for discrepancies using polynomial functions to reconcile differences between administrative reports and survey results .
Q. How can researchers identify socioeconomic and geographic factors influencing this compound coverage disparities?
- Methodological Answer : Combine household surveys (e.g., Demographic and Health Surveys) with geospatial mapping to analyze coverage by wealth quintiles, maternal education, and subnational regions. Use meta-regression models to isolate determinants such as healthcare access, conflict zones, or governance quality. For example, applied slope indices of inequality to quantify wealth-based disparities .
Q. What are the limitations of using administrative data versus survey-based estimates for this compound coverage?
- Methodological Answer : Administrative data often underreport due to denominator inaccuracies (e.g., outdated population projections) or numerator biases (e.g., incomplete health facility records). Survey data mitigate these issues but may overestimate coverage due to recall bias. Triangulate both sources using WHO-UNICEF reconciliation frameworks, which apply polynomial functions to adjust DTP1/DTP3 discrepancies .
Advanced Research Questions
Q. How can conflicting subnational this compound coverage data be resolved in regions with armed conflict or weak health systems?
- Methodological Answer : Implement spatial clustering analyses at administrative level 1 (ADM1) to identify high-risk clusters. Integrate conflict intensity metrics (e.g., Uppsala Conflict Data Program) with vaccination data to model coverage gaps. Use Bayesian hierarchical models to account for missing data, as demonstrated in multi-country studies in Africa .
Q. What experimental designs are optimal for evaluating interventions to improve this compound coverage in low-resource settings?
- Methodological Answer : Deploy cluster-randomized trials (CRTs) with matched control groups. Test interventions like health education campaigns, monetary incentives, or redesigned immunization cards. For instance, Cochrane reviews found CRTs effective but highlighted heterogeneity due to bias risks; thus, pre-register protocols and use mixed-effects models to adjust for confounders .
Q. How should researchers address discrepancies between reported this compound coverage and serological evidence of waning immunity?
- Methodological Answer : Conduct serosurveys to measure antibody titers against diphtheria and pertussis in populations with high administrative coverage. Compare results with reported coverage using logistic regression to identify predictors of immunity gaps (e.g., delayed boosters). recommends integrating case-based surveillance to validate coverage claims .
Q. What statistical approaches are suitable for analyzing global this compound coverage stagnation despite immunization initiatives?
- Methodological Answer : Apply interrupted time-series analysis to assess policy impacts (e.g., Gavi funding) on coverage trends. Use multilevel modeling to account for regional variability (e.g., African vs. Western Pacific regions). showed global coverage plateaued at 85% post-2010, necessitating decomposition analyses to identify structural bottlenecks .
Q. How can researchers ethically collect this compound coverage data in communities with vaccine hesitancy or mistrust?
- Methodological Answer : Use participatory action research (PAR) frameworks to engage community leaders in data collection. Train local enumerators to conduct interviews in culturally sensitive formats. Obtain ethics approval for anonymized data sharing, as done in Pernambuco’s cross-sectional surveys .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPXZGMZUQQS-YPAWHYETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809784-29-9 | |
Record name | DTP-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DTP-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.